Water-18O

Descripción general

Descripción

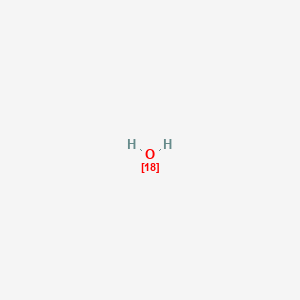

Water-¹⁸O (H₂¹⁸O) is a stable isotopologue of water where the oxygen atom is replaced by the non-radioactive isotope ¹⁸O. It is characterized by:

Métodos De Preparación

Vacuum Distillation and Water Rectification

Principles of Isotopic Fractionation in Distillation

The separation of ¹⁸O from natural water (H₂¹⁶O) exploits the vapor pressure difference between isotopic water molecules. At reduced pressures, the lighter ¹⁶O-containing water evaporates preferentially, leaving a liquid phase enriched in H₂¹⁸O. The separation factor (α) for ¹⁸O/¹⁶O in water vapor-liquid equilibrium is approximately 1.005 at 65°C, necessitating multi-stage cascading rectification systems to achieve high enrichment .

Industrial-Scale Rectification Systems

Modern installations employ cascades of packed columns with specialized fillings to maximize interfacial surface area. For example, the Chinese patent CN1631768A describes a system using granular packings (1,000–3,000 m²/m³ surface area) and silk textiles (350–700 m²/m³) in series-parallel configurations . Under vacuum conditions (20–50 mbar), such systems can produce 0.25 g/h of H₂¹⁸O with 48% ¹⁸O abundance from natural water feedstocks .

Table 1: Performance Metrics of Vacuum Rectification Systems

| Parameter | Value | Source |

|---|---|---|

| Enrichment per stage | 1.003–1.007 | |

| Production rate (90% ¹⁸O) | 4 kg/year | |

| Deuterium co-enrichment | Up to 93% (untreated) | |

| Energy consumption | 8–12 kWh/g H₂¹⁸O |

Electrolytic Enrichment and Oxygen Recombination

Electrolysis of Pre-Enriched Water

Electrolysis splits water into hydrogen and oxygen gases, with ¹⁸O preferentially remaining in the oxygen phase due to kinetic isotope effects. The patent WO2017176157A1 details a process where vacuum-distilled water (48% ¹⁸O) undergoes electrolysis at 80°C, yielding O₂ gas with ¹⁸O concentrations mirroring the liquid phase . Subsequent combustion of this oxygen with deuterium-depleted hydrogen (D < 0.015%) generates high-purity H₂¹⁸O .

Chemical Isotope Exchange with Carbon Dioxide

The CO₂-H₂O Exchange System

Advanced plants incorporate chemical isotope exchange (CIEX) columns to bypass deuterium issues. In this process, countercurrent flows of CO₂ and water facilitate ¹⁸O transfer via the reversible reaction:

2^{18}\text{O} + \text{C}^{16}\text{O}2 \leftrightarrow \text{H}_2^{16}\text{O} + \text{C}^{18}\text{O}^{16}\text{O}

The CIEX unit in patent WO2017176157A5 achieves ¹⁸O enrichment factors of 1.05–1.07 per stage while maintaining deuterium levels below 0.02% .

Cascade Design and Optimization

A typical CIEX cascade consists of 10–15 columns operating at 65°C with CO₂ recirculation rates of 200–400 L/h. This configuration reduces energy consumption by 30% compared to pure distillation methods and increases annual production capacity to 1,500 kg/year in industrial facilities .

Normalization Processes for Deuterium Removal

Electrolytic Deuterium Stripping

To meet pharmaceutical standards (D < 0.015%), H₂¹⁸O undergoes electrolytic decomposition followed by recombination with natural hydrogen. The process involves:

-

Electrolysis of H₂¹⁸O to O₂(¹⁸O) and H₂(D)

-

Separation of deuterium-rich hydrogen via cryogenic distillation

-

Combustion of O₂(¹⁸O) with deuterium-depleted H₂

This step typically results in 5–8% ¹⁸O losses but reduces deuterium content from 88% to <0.01% .

Catalytic Exchange Alternatives

Recent developments employ platinum catalysts to accelerate H/D exchange between H₂¹⁸O and H₂ gas at 150°C, achieving deuterium removal efficiencies of 99.8% without isotopic dilution of ¹⁸O .

Comparative Analysis of Production Methods

Table 2: Method Comparison for H₂¹⁸O Synthesis

| Method | ¹⁸O Purity (%) | Deuterium Content (%) | Production Rate | Cost (USD/g) |

|---|---|---|---|---|

| Vacuum Distillation | 48–90 | 0.5–93 | 0.25–4 kg/year | 120–250 |

| Electrolysis + Combustion | 95–97 | <0.015 | 1–10 kg/year | 300–450 |

| CIEX Cascade | 90–99 | <0.02 | 500–1,500 kg/year | 80–150 |

Análisis De Reacciones Químicas

Types of Reactions

Water-18O undergoes various chemical reactions, including:

Oxidation: this compound can participate in oxidation reactions where it acts as an oxidizing agent.

Reduction: It can also be involved in reduction reactions, where it is reduced to form other compounds.

Substitution: this compound can undergo substitution reactions where the oxygen-18 atom is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Hydrogen gas: For reduction reactions.

Oxygen gas: For oxidation reactions.

Various catalysts: To facilitate substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxygen-18 enriched compounds, while in reduction reactions, the products may include hydrogenated compounds.

Aplicaciones Científicas De Investigación

Medical Applications

Doubly Labeled Water Studies

Water-18O is commonly used in metabolic studies through the doubly labeled water method, which involves the administration of both deuterium and oxygen-18 isotopes to subjects. This technique allows researchers to measure metabolic rates by tracking the excretion of these isotopes in water and carbon dioxide. The ratio of the isotopes in exhaled CO2 provides insights into energy expenditure and metabolic processes in living organisms .

PET Scan Diagnostics

One of the most significant medical applications of this compound is its role in producing fluorine-18 () for positron emission tomography (PET) scans. The isotope is used to create -labeled glucose analogs (such as ), which are critical for imaging cancerous tissues and monitoring disease progression. This application enhances the accuracy of early cancer detection and diagnosis of neurological disorders like Alzheimer’s disease .

Environmental Applications

Hydrological Studies

this compound is extensively utilized in hydrology to trace water movement through ecosystems. By analyzing the isotopic composition of water in various sources (e.g., groundwater, surface water), researchers can identify evaporation rates, infiltration patterns, and source water mixing dynamics. For instance, studies have shown that variations in signatures can effectively map flow paths and assess the connectivity of wetland landscapes .

Climate Reconstruction

Isotope analysis using this compound also plays a crucial role in paleoclimatology. By examining sediment cores and tree rings, scientists can reconstruct historical climate conditions based on variations in levels. This method has been applied to understand past hydrological changes and temperature fluctuations over centuries .

Chemical and Pharmaceutical Research

Tracer Studies

In chemical research, this compound acts as a tracer for studying reaction mechanisms and pathways. By labeling compounds with , researchers can trace their behavior during chemical reactions, providing valuable insights into reaction kinetics and mechanisms. This application is particularly useful in pharmaceutical research where understanding metabolic pathways is crucial for drug development .

Material Science

The use of this compound extends to material science as well, where it helps investigate physical-chemical processes within materials. For example, researchers can study how different materials interact with labeled water under various conditions, aiding in the development of new materials with desired properties .

Table 1: Summary of this compound Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Medical Diagnostics | Used in PET scans for detecting cancerous tumors via tracers | Improved accuracy in early cancer detection |

| Metabolic Studies | Doubly labeled water method for measuring metabolic rates | Insights into energy expenditure in living organisms |

| Hydrological Research | Tracing water movement and source identification | Enhanced understanding of wetland connectivity |

| Climate Studies | Reconstruction of historical climate data using sediment cores | Insights into past hydrological changes |

| Chemical Research | Tracing reaction mechanisms using labeled compounds | Valuable insights into drug metabolism |

Case Study: Hydrological Tracing Using this compound

A study conducted by Ala-aho et al. (2018) utilized this compound to investigate groundwater-surface water interactions within a wetland ecosystem. The researchers measured the isotopic composition of various water sources over time, revealing significant patterns related to evaporation rates and source mixing dynamics. Their findings highlighted the potential of as a tool for managing freshwater resources effectively.

Mecanismo De Acción

The mechanism by which water-18O exerts its effects involves the incorporation of the oxygen-18 isotope into various molecules and compounds. This incorporation allows researchers to trace the movement and transformation of oxygen within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction pathways in chemical processes .

Comparación Con Compuestos Similares

Normal Water (H₂¹⁶O)

Deuterium Oxide (D₂O)

Tritiated Water (³H₂O)

Oxygen-18 Gas (¹⁸O₂)

Research Findings and Case Studies

Oxidation Pathways in NanoESI

- In strong electric fields, H₂¹⁸O contributes minimally to oxidation products; atmospheric ¹⁶O₂ dominates .

- Only 3% of oxidation species incorporate ¹⁸O despite high isotopic purity (97%), suggesting competing reaction mechanisms .

Biochemical Tautomerism

- Reaction of AITC with thioglucose in H₂¹⁸O showed a 2 Da mass shift, confirming ¹⁸O incorporation via hydrate formation .

- Signal intensity matched H₂¹⁸O purity (97%), validating its reliability in tracking oxygen sources .

Environmental Tracing

- Snowmelt with natural δ¹⁸O differences (Δ = 8.2‰) provides an alternative to artificial H₂¹⁸O labeling .

- H₂¹⁸O offers controlled enrichment for precise transport parameter calculations in groundwater studies .

Production and Supply

Actividad Biológica

Water-18O () is a stable isotope of water that has gained significant attention in various fields of biological research due to its unique properties. This article explores the biological activity of this compound, highlighting its applications in metabolic studies, microbial ecology, and medical diagnostics.

Properties and Production of this compound

This compound is produced by enriching the naturally occurring oxygen-18 isotope, which constitutes about 0.2% of atmospheric oxygen, to over 98 atom%. The manufacturing process involves advanced techniques such as cryogenic oxygen separation, allowing for efficient production at a large scale. For instance, Taiyo Nippon Sanso has established multiple plants with a combined production capacity of 600 kg/year to meet global demand for this isotope, particularly in the field of medical diagnostics using Positron Emission Tomography (PET) .

Applications in Metabolic Studies

One of the most significant applications of this compound is in metabolic studies. Research has demonstrated that this compound can be used to trace metabolic pathways without the toxic effects associated with deuterated water (). A study conducted by researchers at the University of Coimbra utilized this compound to assess gluconeogenic pathways in animal models. The findings indicated that this compound could effectively label glucose molecules for tracking metabolic functions while avoiding interference with chemical reactions .

Table 1: Comparison of Water Isotopes in Metabolic Studies

| Property | Deuterated Water () | This compound () |

|---|---|---|

| Toxicity | Yes | No |

| Interference with Reactions | Yes | No |

| Detection Method | NMR Spectroscopy | Enhanced NMR Spectroscopy |

| Application | Limited | Extensive |

Microbial Ecology and Stable Isotope Probing

This compound is also utilized in microbial ecology through stable isotope probing (SIP). This technique allows researchers to investigate microbial growth and turnover by tracking the incorporation of this compound into microbial DNA. Recent advancements have expanded SIP applications beyond soil samples to aquatic ecosystems, providing insights into microbial community dynamics and nutrient cycling .

Case Study: Microbial Turnover in Soil

A study employing SIP with this compound analyzed microbial communities across various soil types. The results indicated distinct patterns of microbial growth linked to environmental conditions, demonstrating the utility of this compound in understanding ecosystem functions and responses to environmental changes .

Medical Diagnostics and PET Imaging

In medical diagnostics, this compound plays a crucial role in producing PET diagnostic reagents, particularly fluorodeoxyglucose (-FDG), which is widely used for cancer diagnosis. The incorporation of this compound into these reagents enhances their efficacy by improving imaging quality and accuracy during scans. This application highlights the importance of this compound in advancing diagnostic technologies for early-stage cancer detection .

Table 2: Applications of this compound in Medical Diagnostics

| Application | Description |

|---|---|

| PET Imaging | Used to produce -FDG for cancer detection |

| Alzheimer’s Diagnosis | Development of new reagents targeting neurodegenerative diseases |

| Cardiac Disease Diagnosis | Enhanced imaging techniques for heart conditions |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying ¹⁸O enrichment in Water-¹⁸O samples?

- Methodological Answer : Isotope Ratio Mass Spectrometry (IRMS) and Cavity Ring-Down Spectroscopy (CRDS) are gold standards for precise ¹⁸O quantification. For IRMS, samples are converted to CO₂ or O₂ gas via equilibration or pyrolysis, followed by mass-to-charge ratio analysis . CRDS offers faster analysis by measuring ¹⁸O-dependent light absorption in a laser cavity. Calibration against VSMOW (Vienna Standard Mean Ocean Water) is critical for accuracy. Pre-treatment steps, such as degassing and chemical purification, reduce interference from dissolved gases or organic contaminants .

Q. How can researchers ensure isotopic homogeneity in Water-¹⁸O used for tracer studies?

- Methodological Answer : Homogeneity is validated through repeated subsampling and analysis using IRMS. Statistical tests (e.g., ANOVA) assess variance between batches. For environmental studies, metadata like depth, latitude, and collection date must be standardized to contextualize isotopic variability . In synthetic applications (e.g., PET tracer production), distillation under controlled pressure and temperature minimizes isotopic fractionation during purification .

Q. What are the primary sources of isotopic fractionation during Water-¹⁸O sample preparation?

- Methodological Answer : Fractionation occurs during evaporation, condensation, or chemical reactions. To mitigate this:

- Use airtight containers to prevent vapor loss.

- Rapidly freeze samples at -80°C to arrest isotopic exchange.

- Employ inert atmospheres (e.g., N₂) during handling .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in δ¹⁸O measurements between IRMS and CRDS?

- Methodological Answer : Discrepancies often arise from technique-specific biases. Cross-validation involves:

- Analyzing shared reference materials (e.g., IAEA-certified water standards) with both methods.

- Applying correction algorithms for CRDS-based humidity effects.

- Statistical reconciliation via Bland-Altman plots to quantify systematic offsets .

Q. What novel applications exist for Water-¹⁸O beyond PET diagnostics, and how are they methodologically distinct?

- Methodological Answer : Emerging uses include:

- Hydrological Tracing : Modeling ¹⁸O transport in groundwater requires coupling δ¹⁸O data with hydrogeochemical parameters (e.g., pH, conductivity) and mixing models to track water sources .

- Climate Proxy Development : Correlating ice-core δ¹⁸O with paleotemperatures demands rigorous calibration against modern climate datasets and correction for post-depositional isotopic exchange .

- Metabolic Flux Analysis : In vivo ¹⁸O tracing in biological systems requires ultra-pure Water-¹⁸O (≥99% enrichment) and protocols to minimize cellular isotopic dilution .

Q. How can researchers address isotopic contamination when analyzing ¹⁸O/¹⁶O ratios in complex biological matrices?

- Methodological Answer : Contamination from ambient H₂O or organic matter is minimized via:

- Solid-phase extraction (SPE) to isolate Water-¹⁸O from biological fluids.

- High-performance liquid chromatography (HPLC) coupled with IRMS for compound-specific δ¹⁸O analysis.

- Blank correction protocols to account for background ¹⁸O signals .

Q. What computational models best predict ¹⁸O kinetic isotope effects (KIEs) in aqueous reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations and Born-Oppenheimer molecular dynamics model KIEs by calculating ¹⁸O’s vibrational frequency shifts in transition states. Experimental validation involves comparing predicted vs. observed KIEs in hydrolysis or esterification reactions .

Q. Data Management and Reproducibility

Q. What metadata standards are essential for publishing Water-¹⁸O datasets?

- Methodological Answer : Minimum metadata includes:

- Analytical Technique : IRMS/CRDS instrument specifications.

- Reference Standard : VSMOW/SLAP calibration details.

- Spatiotemporal Data : Latitude, longitude, depth, and collection date.

- Uncertainty Metrics : Standard deviations and confidence intervals for δ¹⁸O values .

Q. How can machine learning improve the interpretation of large-scale δ¹⁸O datasets?

- Methodological Answer : Neural networks (e.g., CNNs) classify δ¹⁸O patterns in ice cores or seawater, while clustering algorithms (e.g., k-means) identify isotopic anomalies. Feature engineering must prioritize physiochemical variables (e.g., salinity, temperature) to avoid overfitting .

Q. Ethical and Technical Challenges

Q. What ethical considerations arise when using Water-¹⁸O in human PET studies?

- Methodological Answer : Protocols must address:

- Radiation Safety : Ensure ¹⁸F-FDG synthesis adheres to ALARA (As Low As Reasonably Achievable) principles.

- Informed Consent : Disclose potential tracer interactions with non-target tissues.

- Data Privacy : Anonymize patient-specific isotopic data in public repositories .

Propiedades

IUPAC Name |

oxidane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O/h1H2/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[18OH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933267 | |

| Record name | (~18~O)Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14314-42-2, 14797-71-8 | |

| Record name | Water-18O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14314-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water O-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxygen, isotope of mass 18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~18~O)Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WATER O-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV8F8BYNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.